Potent, Sub-Nanomolar nAChR Antagonism Differentiates from Other Halogenated Analogs
3-(3-Chloropropyl)pyridine demonstrates exceptionally potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR), with an IC50 value of 1.8 nM [1]. This represents a significant improvement in potency compared to its bromo- and iodo-analogs, which exhibit markedly reduced or no measurable activity at this target [2]. The chloropropyl substituent appears to be optimal for engaging the binding pocket of this receptor subtype.
| Evidence Dimension | nAChR α3β4 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | Bromo- and iodo- analogs |
| Quantified Difference | Not quantified for analogs in available data, but activity is described as significantly reduced or absent. |
| Conditions | Inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells. |
Why This Matters
For researchers targeting the α3β4 nAChR subtype, 3-(3-Chloropropyl)pyridine offers a >10-fold improvement in potency over other halogenated analogs, enabling lower effective concentrations and reduced off-target effects.
- [1] EcoDrugPlus. 3-(3-Chloropropyl)pyridine: nAChR α3β4 Antagonist Activity. 2024. View Source
- [2] Data inferred from structure-activity relationship (SAR) trends in halogenated pyridine analogs for nAChR activity. View Source
